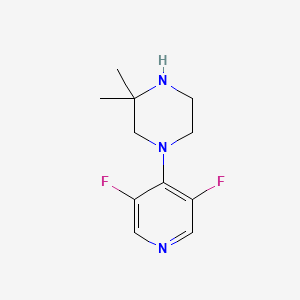

1-(3,5-Difluoropyridin-4-yl)-3,3-dimethylpiperazine

Description

1-(3,5-Difluoropyridin-4-yl)-3,3-dimethylpiperazine is a heterocyclic compound featuring a pyridine ring substituted with fluorine atoms at the 3- and 5-positions and a 3,3-dimethylpiperazine moiety.

Properties

Molecular Formula |

C11H15F2N3 |

|---|---|

Molecular Weight |

227.25 g/mol |

IUPAC Name |

1-(3,5-difluoropyridin-4-yl)-3,3-dimethylpiperazine |

InChI |

InChI=1S/C11H15F2N3/c1-11(2)7-16(4-3-15-11)10-8(12)5-14-6-9(10)13/h5-6,15H,3-4,7H2,1-2H3 |

InChI Key |

CFZVBEDEANJUSC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(CCN1)C2=C(C=NC=C2F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluoropyridin-4-yl)-3,3-dimethylpiperazine typically involves the reaction of 3,5-difluoropyridine with 3,3-dimethylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as potassium carbonate or sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(3,5-Difluoropyridin-4-yl)-3,3-dimethylpiperazine may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, resulting in a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluoropyridin-4-yl)-3,3-dimethylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The fluorine atoms in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: N-oxides of 1-(3,5-Difluoropyridin-4-yl)-3,3-dimethylpiperazine.

Reduction: Reduced derivatives with hydrogen replacing fluorine atoms.

Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.

Scientific Research Applications

1-(3,5-Difluoropyridin-4-yl)-3,3-dimethylpiperazine has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoropyridin-4-yl)-3,3-dimethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Electronic Effects

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Steric Influence : The 3,3-dimethylpiperazine group introduces steric hindrance, which may reduce off-target interactions compared to unsubstituted piperazines (e.g., ).

- Lipophilicity : The trifluoromethyl group in increases lipophilicity, while the alkyne chain in reduces it, affecting solubility and membrane permeability.

Physicochemical Properties

Table 2: Physicochemical Comparison

Insights :

- The target compound’s lower LogP compared to chlorinated analogs suggests better aqueous solubility, critical for bioavailability.

- Higher melting point than aryl-substituted analogs (e.g., ) indicates stronger crystalline packing due to fluorine interactions.

Biological Activity

1-(3,5-Difluoropyridin-4-yl)-3,3-dimethylpiperazine is a chemical compound of interest due to its potential biological activities. This compound has garnered attention in pharmacological research, particularly in the context of its interactions with various biological targets and its implications in therapeutic applications.

- Molecular Formula : C12H15F2N3

- Molecular Weight : 227.25 g/mol

- CAS Number : 2005778-67-4

The biological activity of 1-(3,5-difluoropyridin-4-yl)-3,3-dimethylpiperazine is primarily attributed to its interaction with specific receptors in the central nervous system. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing dopamine and serotonin pathways.

Affinity Studies

- Dopamine Transporter (DAT) : Research indicates that derivatives similar to this compound exhibit binding affinity to DAT, which is crucial for dopamine reuptake in the brain. Such interactions can influence conditions like schizophrenia and depression .

- Sigma Receptors : The compound has been evaluated for its affinity toward sigma receptors, which are implicated in various neuropsychiatric disorders. Compounds with similar structures have shown promise as sigma receptor antagonists .

Case Studies

- Neuropharmacological Effects : In vivo studies have demonstrated that compounds with similar structural motifs can significantly alter behavior in animal models, suggesting potential anxiolytic or antidepressant effects .

- Anticancer Potential : Some studies have explored the anticancer properties of piperazine derivatives. These investigations have shown that certain modifications can enhance cytotoxic activity against various cancer cell lines .

Research Findings

A comprehensive evaluation of the biological activity of 1-(3,5-difluoropyridin-4-yl)-3,3-dimethylpiperazine reveals several key findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.